Cas no 887030-07-1 (3-methyl-8-{4-(naphthalen-1-yl)methylpiperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

3-methyl-8-{4-(naphthalen-1-yl)methylpiperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質
名前と識別子
-
- 3-methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-7-propylpurine-2,6-dione
- 3-methyl-8-{4-(naphthalen-1-yl)methylpiperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
-
- インチ: 1S/C24H28N6O2/c1-3-11-30-20-21(27(2)24(32)26-22(20)31)25-23(30)29-14-12-28(13-15-29)16-18-9-6-8-17-7-4-5-10-19(17)18/h4-10H,3,11-16H2,1-2H3,(H,26,31,32)
- InChIKey: VCRPQWVSDRJCRA-UHFFFAOYSA-N
- ほほえんだ: N1(CCC)C2=C(N(C)C(=O)NC2=O)N=C1N1CCN(CC2=C3C(C=CC=C3)=CC=C2)CC1
3-methyl-8-{4-(naphthalen-1-yl)methylpiperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2636-0036-5μmol |
3-methyl-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
887030-07-1 | 90%+ | 5μl |
$63.0 | 2023-07-06 | |
Life Chemicals | F2636-0036-2mg |
3-methyl-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
887030-07-1 | 90%+ | 2mg |
$59.0 | 2023-07-06 | |
Life Chemicals | F2636-0036-3mg |
3-methyl-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
887030-07-1 | 90%+ | 3mg |
$63.0 | 2023-07-06 | |
Life Chemicals | F2636-0036-10μmol |
3-methyl-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
887030-07-1 | 90%+ | 10μl |
$69.0 | 2023-07-06 | |
Life Chemicals | F2636-0036-20μmol |
3-methyl-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
887030-07-1 | 90%+ | 20μl |
$79.0 | 2023-07-06 | |
Life Chemicals | F2636-0036-10mg |
3-methyl-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
887030-07-1 | 90%+ | 10mg |
$79.0 | 2023-07-06 | |
Life Chemicals | F2636-0036-20mg |
3-methyl-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
887030-07-1 | 90%+ | 20mg |
$99.0 | 2023-07-06 | |
Life Chemicals | F2636-0036-5mg |
3-methyl-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
887030-07-1 | 90%+ | 5mg |
$69.0 | 2023-07-06 | |
Life Chemicals | F2636-0036-4mg |
3-methyl-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
887030-07-1 | 90%+ | 4mg |
$66.0 | 2023-07-06 | |
Life Chemicals | F2636-0036-2μmol |
3-methyl-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
887030-07-1 | 90%+ | 2μl |
$57.0 | 2023-07-06 |
3-methyl-8-{4-(naphthalen-1-yl)methylpiperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
3-methyl-8-{4-(naphthalen-1-yl)methylpiperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dioneに関する追加情報
Introduction to 3-methyl-8-{4-(naphthalen-1-yl)methylpiperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione and Its Significance in Modern Chemical Biology
The compound with the CAS number 887030-07-1, specifically 3-methyl-8-{4-(naphthalen-1-yl)methylpiperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, represents a fascinating intersection of medicinal chemistry and pharmacological innovation. This molecule, characterized by its intricate structural framework, has garnered attention in recent years due to its potential applications in the development of novel therapeutic agents. The structural composition of this compound includes a purine core, which is a well-documented scaffold in drug discovery, modified with various substituents that enhance its pharmacological profile.
One of the most striking features of 3-methyl-8-{4-(naphthalen-1-yl)methylpiperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is its hybrid nature, combining elements from multiple pharmacophoric families. The presence of a naphthalene ring linked to a piperazine moiety introduces unique electronic and steric properties that can influence binding interactions with biological targets. This design philosophy is increasingly prevalent in contemporary drug development, where the integration of diverse structural motifs aims to optimize efficacy and reduce side effects.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of action of such complex molecules with greater accuracy. Studies have suggested that the 3-methyl substituent and the propyl group at the 7-position may play crucial roles in modulating the compound's interaction with biological receptors. These modifications are often strategically introduced to fine-tune pharmacokinetic parameters, such as solubility and metabolic stability, which are critical factors in drug candidate progression.
The purine core of 3-methyl-8-{4-(naphthalen-1-yl)methylpiperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is particularly noteworthy due to its prevalence in numerous bioactive molecules. Purine derivatives are known for their ability to interact with enzymes and receptors involved in critical cellular processes. For instance, adenosine receptors and enzymes like xanthine oxidase are well-known targets for purine-based therapeutics. The modifications introduced in this compound may alter its interaction profile, potentially leading to novel mechanisms of action.
In the context of current research trends, there is a growing emphasis on developing small molecules that can modulate central nervous system (CNS) function. The 4-(naphthalen-1-yl)methylpiperazine moiety in this compound suggests potential CNS activity. Piperazine derivatives are frequently explored for their ability to interact with neurotransmitter systems, making them candidates for treating conditions such as depression and anxiety. The naphthalene ring further enhances the molecule's complexity and may contribute to its selectivity by influencing its spatial orientation within biological targets.
The synthesis and characterization of 3-methyl-8-{4-(naphthalen-1-yl)methylpiperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione have been subjects of detailed investigation. Modern synthetic methodologies have enabled the efficient construction of this complex molecule while maintaining high purity standards. Techniques such as multi-step organic synthesis combined with advanced purification methods like high-performance liquid chromatography (HPLC) have been instrumental in achieving these results. The structural elucidation through spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy has provided valuable insights into the compound's conformational dynamics.
From a pharmacological perspective, the potential therapeutic applications of 3-methyl-8-{4-(naphthalen-1-ylmethylpiperazin)-1 -yl}-7-propyl -2 , 3 , 6 , 7 -tetrahy dro - 1 H - pur ine - 2 , 6 -dione are broad and exciting. Preclinical studies have begun to explore its interactions with various biological pathways. For example, preliminary data suggest that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammation and pain signaling. Such findings align with the broader goal of developing targeted therapies that address specific disease mechanisms without systemic side effects.
The development of novel drug candidates like 887030 -07 - 1 is not without challenges. Ensuring optimal pharmacokinetic properties while maintaining high binding affinity requires meticulous optimization strategies. Researchers often employ structure-based drug design approaches to iteratively refine molecular structures based on experimental data and computational predictions. This iterative process is essential for identifying lead compounds that can progress into clinical trials.
In conclusion,3-methyl -8-{4-(naphthalen - 1 - ylmethyl piperazin - 1 - yl } - 7-prop y l - 2 , 3 , 6 , 7-tetrahy dro - 1 H-pur ine - 2 , 6-dione represents a significant advancement in medicinal chemistry research. Its complex structure and strategic modifications make it a promising candidate for further exploration in therapeutic development. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in addressing complex diseases through innovative molecular design.
887030-07-1 (3-methyl-8-{4-(naphthalen-1-yl)methylpiperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione) 関連製品
- 2137626-67-4(4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexane-1-carboxylic acid)
- 1343329-92-9(N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine)
- 7190-80-9(6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine)
- 2384709-59-3(1-(tert-butoxy)carbonyl-6-butylpiperidine-3-carboxylic acid)
- 2171643-80-2(5-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-methylpentanoic acid)
- 6183-54-6(methyl cis-3-hydroxycyclohexane-1-carboxylate)
- 1340353-76-5(5-Cyclobutoxypyrazine-2-carboxylic acid)
- 2197936-16-4(1-(4-methyloxan-4-yl)propan-2-one)
- 2092251-96-0(4-Bromo-6-(4-methylbenzyl)pyrimidine)
- 920378-83-2(1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-3,3-dimethylbutan-1-one)




